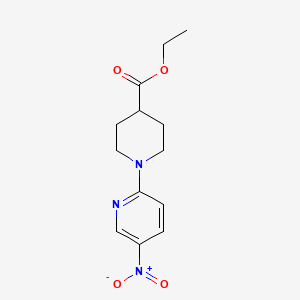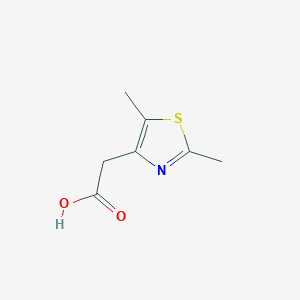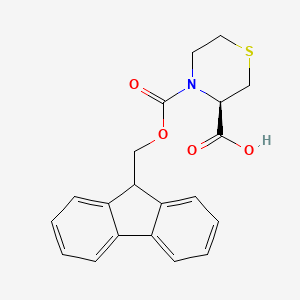
(R)-Fmoc-3-carboxythiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Fmoc-3-carboxythiomorpholine, commonly referred to as Fmoc-CTM, is an organic compound that has been used in various scientific research applications. It is a chiral derivative of morpholine and is a key component in the synthesis of various pharmaceuticals and other compounds. Fmoc-CTM is also used in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure of proteins. In addition, Fmoc-CTM has been used in the synthesis of peptide-based drugs, as well as in the development of new drugs.
科学的研究の応用
Fmoc-CTM has a wide range of scientific research applications. It is used in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure of proteins. In addition, Fmoc-CTM has been used in the synthesis of peptide-based drugs, as well as in the development of new drugs. Fmoc-CTM has also been used in the synthesis of compounds for use in drug delivery systems, such as liposomes and nanocapsules.
作用機序
Fmoc-CTM acts as a protecting group for the amine group of amino acids. When Fmoc-CTM is attached to an amino acid, it prevents the amino acid from reacting with other molecules. This allows the amino acid to remain intact until it is needed for a reaction. Fmoc-CTM also acts as a linker molecule, allowing the attachment of other molecules to the amino acid.
Biochemical and Physiological Effects
Fmoc-CTM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases. In addition, Fmoc-CTM has been shown to have antioxidant and anti-inflammatory effects. Furthermore, Fmoc-CTM has been shown to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.
実験室実験の利点と制限
Fmoc-CTM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, Fmoc-CTM is stable and can be stored for extended periods of time. Furthermore, Fmoc-CTM can be used to attach other molecules to amino acids, allowing for the synthesis of more complex molecules.
However, there are some limitations to using Fmoc-CTM in lab experiments. Fmoc-CTM is not soluble in water, which can limit its use in certain reactions. In addition, Fmoc-CTM can be difficult to remove from certain molecules, which can lead to contamination of the reaction mixture.
将来の方向性
There are a number of potential future directions for the use of Fmoc-CTM. One potential direction is the development of new drugs and drug delivery systems. Fmoc-CTM could be used to attach other molecules to peptides, allowing for the development of new drugs with improved efficacy and safety. In addition, Fmoc-CTM could be used to attach other molecules to liposomes or nanocapsules, allowing for the development of novel drug delivery systems.
Another potential future direction is the use of Fmoc-CTM in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure of proteins. Fmoc-CTM could be used to attach other molecules to peptidomimetics, allowing for the development of more complex molecules with improved properties.
Finally, Fmoc-CTM could be used to develop new methods for the synthesis of peptides and peptidomimetics. Fmoc-CTM could be used to attach other molecules to peptides and peptidomimetics, allowing for the development of novel synthesis methods. These methods could be used to synthesize more complex molecules with improved properties.
合成法
Fmoc-CTM is synthesized via a two-step process. The first step involves the synthesis of the morpholine ring and is accomplished by the reaction of an aldehyde and an amine in the presence of a base. The second step involves the attachment of the Fmoc group to the morpholine ring. This is accomplished by the reaction of the morpholine ring with a Fmoc-protected amino acid in the presence of a base. The resulting product is Fmoc-CTM.
特性
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)thiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-19(23)18-12-26-10-9-21(18)20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJINUYTGQCQAG-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fmoc-3-carboxythiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)
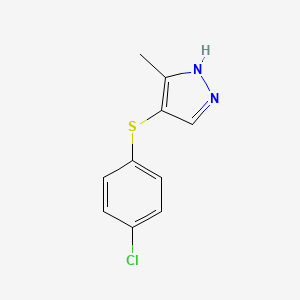
![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)
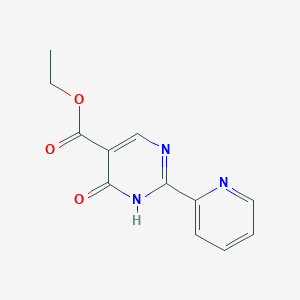
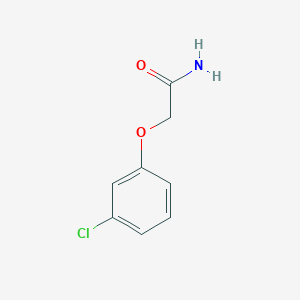
![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)
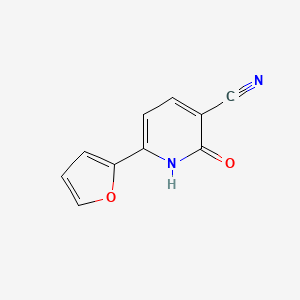

![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)
